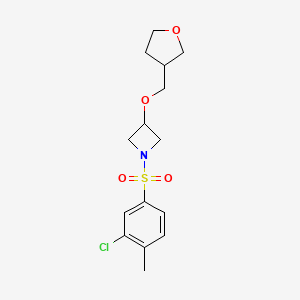![molecular formula C24H22N2O3S B2775377 (3E)-1-benzyl-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893316-35-3](/img/structure/B2775377.png)
(3E)-1-benzyl-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-1-benzyl-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multicomponent Synthesis and Reaction Selectivity
The compound is related to the family of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides, which have been synthesized via multicomponent interactions involving arylcarbaldehydes and active methylene nitriles. This process can result in the formation of 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), a novel product category from such interactions. The structure of these bis-adducts was confirmed by single crystal X-ray diffraction, indicating the potential for diverse synthetic applications and the control of reaction selectivity based on the reaction mechanism's peculiarities (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Asymmetric Organocatalysis
Compounds bearing a benzothiadiazine skeleton have been used as bifunctional hydrogen-bond donor catalysts in asymmetric organocatalysis. These catalysts, similar to thioureas, have shown high enantioselectivity in the hydrazination of 1,3-dicarbonyl compounds and promoted the isomerization of alkynoates to allenoates with high enantioselectivity. The versatility of benzothiadiazine-type catalysts in catalyzing significant transformations underscores the compound's relevance in synthesizing chiral compounds and advancing asymmetric synthesis methodologies (Inokuma, Furukawa, Uno, Suzuki, Yoshida, Yano, Matsuzaki, & Takemoto, 2011).
Reductive Cyclization-Rearrangement
The reductive cyclization-rearrangement of nitroarenyl ketones using SnCl2 has led to the formation of novel structures, such as quino[3,2-b][1,4]benzothiazines, through an unexpected Sn(IV)-mediated amidine formation. This pathway illustrates the compound's potential in mediating complex rearrangements, contributing to the synthetic toolbox for generating novel heterocyclic structures (Bates & Li, 2002).
Antimicrobial Activity
Derivatives of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have been synthesized and evaluated for their antibacterial and antifungal activities. The structural confirmation by NMR and mass spectral analysis, along with the biological activity assessment, showcases the compound's utility in developing new antimicrobial agents (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017).
Synthesis and Biological Activity of Pyrazole Derivatives
Synthesis strategies involving the reaction with active methylene compounds have led to the creation of novel N-amino-2-pyridone and cycloalkane ring-fused pyridine derivatives containing the benzothiazole moiety. These compounds have been synthesized as potential candidates for developing fused heterocyclic nitrogen compounds, further highlighting the compound's significance in medicinal chemistry and drug discovery (Elgemeie, Shams, Elkholy, & Abbas, 2000).
Propiedades
IUPAC Name |
(3E)-1-benzyl-3-[[(4-methylphenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-18-11-13-19(14-12-18)15-25-16-23-24(27)21-9-5-6-10-22(21)26(30(23,28)29)17-20-7-3-2-4-8-20/h2-14,16,25H,15,17H2,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXUTKNNOJVHEU-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-isobutyrylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2775297.png)



![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2775303.png)


![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2775307.png)



![N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide](/img/structure/B2775311.png)
